
2,3-Dimetil-1,3-ciclohexadieno
Descripción general
Descripción
2,3-Dimethyl-1,3-cyclohexadiene, also known as 2,3-Dimethyl-1,3-cyclohexadiene, is a useful research compound. Its molecular formula is C8H12 and its molecular weight is 108.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,3-Dimethyl-1,3-cyclohexadiene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dimethyl-1,3-cyclohexadiene including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Investigación de Propiedades Termo físicas
Cantharene ha sido evaluado críticamente por sus propiedades termo físicas, las cuales son esenciales para el desarrollo de nuevos materiales y el avance de los procesos químicos . Estas propiedades incluyen:
Síntesis Orgánica
Cantharene es utilizado en síntesis orgánica debido a su reactividad como un dieno conjugado . Participa en:
- Reacciones de Cicloadición: Estas reacciones son fundamentales para crear compuestos cíclicos, los cuales tienen aplicaciones en farmacéuticos y agroquímicos .
Industria Petroquímica
Como un solvente selectivo, Cantharene juega un papel en la industria petroquímica. Su habilidad para disolver ciertas sustancias mientras deja otras intactas lo hace valioso para:
Desarrollo de Nuevos Materiales
La investigación ha mostrado que Cantharene puede llevar a la formación de nuevos compuestos con estructuras complejas. Estos compuestos tienen aplicaciones potenciales en:
Síntesis de Esteroides
Los derivados de Cantharene han sido utilizados como precursores para la síntesis de derivados de esteroides. Esto es significativo en:
- Investigación en Bioquímica: Entender la estructura y función de los esteroides que ocurren naturalmente .
Estudios Termodinámicos
Las propiedades termodinámicas del compuesto son estudiadas para:
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2,3-dimethylcyclohexa-1,3-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12/c1-7-5-3-4-6-8(7)2/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYIAPOCBDHFNSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC=C1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How can 2,3-dimethyl-1,3-cyclohexadiene be synthesized using a Diels-Alder reaction?
A1: 2,3-Dimethyl-1,3-cyclohexadiene can be synthesized through a Diels-Alder reaction with interesting mechanistic variations.
Q2: What are the potential applications of 2,3-dimethyl-1,3-cyclohexadiene in synthetic chemistry?
A2: 2,3-Dimethyl-1,3-cyclohexadiene serves as a valuable building block in organic synthesis:
Q3: What is the historical significance of 2,3-dimethyl-1,3-cyclohexadiene?
A: 2,3-Dimethyl-1,3-cyclohexadiene, also referred to as Cantharene, holds historical significance in the field of terpene chemistry. It was first isolated and characterized from the chanterelle mushroom (Cantharellus cibarius) [], which led to its name. This discovery contributed to understanding the diverse array of hydrocarbons present in natural sources and their relationship to terpenes, a significant class of natural products. This historical context underscores the continuous exploration and understanding of naturally occurring compounds and their potential applications in various fields.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethylsulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B54684.png)
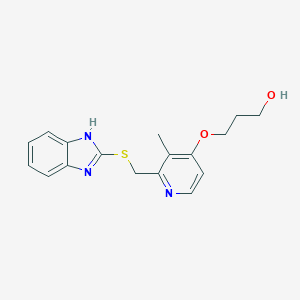
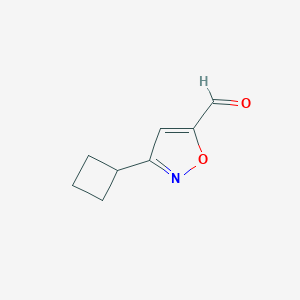

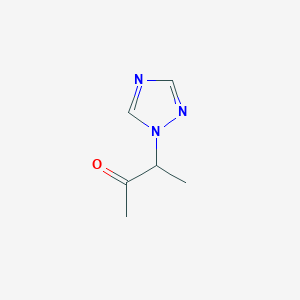



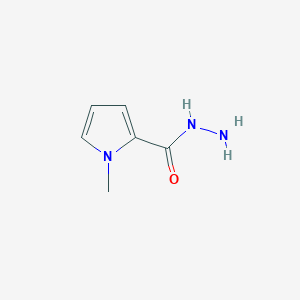
![1-[(2R,4S,5R)-5-(hydroxymethyl)-4-[hydroxy(methyl)phosphinothioyl]oxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B54704.png)
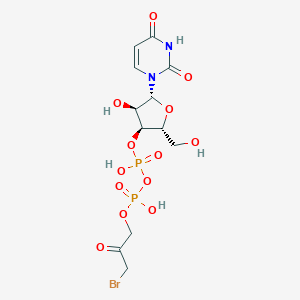

![1-Ethyl-6-fluoro-4-oxo-7-piperidin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester](/img/structure/B54709.png)

